molecular formula C15H17BrF3N3O2S B12237758 4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine

4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12237758
M. Wt: 440.3 g/mol
InChI Key: HFFIWBPQGAYYOV-UHFFFAOYSA-N
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Description

4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, along with a morpholine ring substituted with a thiomorpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could result in the formation of a dehalogenated product.

Scientific Research Applications

4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)pyridine: Shares the pyridine ring with bromine and trifluoromethyl substitutions.

    2-(Thiomorpholine-4-carbonyl)morpholine: Contains the morpholine ring with a thiomorpholine-4-carbonyl group.

Uniqueness

4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both bromine and trifluoromethyl groups in the pyridine ring, along with the morpholine and thiomorpholine-4-carbonyl groups, makes it distinct from other similar compounds.

Properties

Molecular Formula

C15H17BrF3N3O2S

Molecular Weight

440.3 g/mol

IUPAC Name

[4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H17BrF3N3O2S/c16-11-7-10(15(17,18)19)8-20-13(11)22-1-4-24-12(9-22)14(23)21-2-5-25-6-3-21/h7-8,12H,1-6,9H2

InChI Key

HFFIWBPQGAYYOV-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=C(C=C(C=N2)C(F)(F)F)Br)C(=O)N3CCSCC3

Origin of Product

United States

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